molecular formula C11H11N3O2S2 B1222287 N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B1222287
M. Wt: 281.4 g/mol
InChI Key: FBJGAVUWYMPHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.

Scientific Research Applications

1. Synthesis and Biological Activity

N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is part of the 1,3,4-thiadiazole derivatives family. The synthesis and the preliminary antimicrobial study of these derivatives indicate a wide array of biological activities including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties (Ameen & Qasir, 2017). The chemical compounds were designed and synthesized with the anticipation of antibacterial and antifungal activities.

2. Antimicrobial and Antifungal Activity

Further exploration into the synthesis of thiadiazole derivatives has revealed their potential in treating microbial and fungal infections. A broad range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides, showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

3. Antiproliferative and Structural Analysis

In addition to antimicrobial activities, certain Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant antiproliferative properties. Compounds from this class have exhibited high DNA protective ability and strong antimicrobial activity against specific bacteria. Notably, compound 3A displayed cytotoxicity on cancer cell lines, positioning it as a potential compound for utilization with chemotherapy drugs (Gür et al., 2020).

4. Photovoltaic and Electronic Applications

Outside of the medicinal realm, derivatives of 1,3,4-thiadiazole have found applications in the field of material science, particularly in organic photovoltaics. A study reported the synthesis of π-conjugated polymers containing thiophene and thiadiazole units, showcasing their potential in improving the efficiency of polymer solar cells due to their electron-accepting properties (Higashihara et al., 2012).

properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C11H11N3O2S2/c15-9(8-4-2-6-17-8)12-11-14-13-10(18-11)7-3-1-5-16-7/h2,4,6-7H,1,3,5H2,(H,12,14,15)

InChI Key

FBJGAVUWYMPHHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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